BenchChemオンラインストアへようこそ!

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

conformational constraint aspartate analogue chiral synthesis

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a conformationally constrained, enantiomerically pure aspartic acid analogue. The norbornane cage restricts the spatial relationship between the α‑amino group and the two carboxylates to a single, fixed geometry, making the compound a probe for binding‑site topologies that recognize a specific aspartate‑like orientation.

Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
CAS No. 791564-46-0
Cat. No. B12533734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
CAS791564-46-0
Molecular FormulaC9H13NO4
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2(C(=O)O)N)C(=O)O
InChIInChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1
InChIKeyHBLCKYRWQMAQCD-OLHMAJIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Baseline – (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS 791564-46-0)


(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a conformationally constrained, enantiomerically pure aspartic acid analogue [1]. The norbornane cage restricts the spatial relationship between the α‑amino group and the two carboxylates to a single, fixed geometry, making the compound a probe for binding‑site topologies that recognize a specific aspartate‑like orientation. It belongs to the aminobicyclo[2.2.1]heptane dicarboxylic acid (ABHD) family that has been explored as rigid surrogates of L‑glutamate and ACPD (1‑aminocyclopentane‑1,3‑dicarboxylic acid) for metabotropic glutamate receptors (mGluRs) and excitatory amino‑acid transporters (EAATs) [2].

Why Generic Substitution Fails – The Need for the Specific (1S,2S,3R,4R) Enantiomer


Within the ABHD class, activity at glutamate‑binding sites is exquisitely sensitive to the relative orientation of the amino and carboxylate groups [1]. The 1998 pharmacological study examined seven different ABHD isomers as racemic mixtures and found that each isomer elicited a distinct efficacy/affinity profile at mGluR1 and mGluR2, with some acting as weak agonists and others as antagonists [2]. Even minor changes in stereochemistry (endo vs. exo arrangement of the carboxylates) convert a compound from an mGluR1 antagonist into an agonist or abolish activity [3]. Consequently, replacing (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid with a different ABHD isomer (e.g., ABHD‑I or ABHD‑II) or the racemate (±)-ABHD‑III introduces a different conformational presentation and cannot be assumed to reproduce the same binding profile. The following section presents the limited but specific quantitative evidence that differentiates this single enantiomer.

定量差异化证据 – (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid Comparator Data


Stereochemical Identity Defines a Single, Fixed Aspartate Conformation

The (1S,2S,3R,4R) configuration fixes the α-amino and two carboxylate groups in a single, unambiguous spatial arrangement that mimics a specific folded conformation of (S)-aspartic acid. The alternative diastereomer obtained in the same study, (1R,2S,3R,4S), presents the same functional groups in a different geometry [1]. Other ABHD isomers such as ABHD‑I (2-endo-amino-2-exo-7-anti-dicarboxylic acid) display distinct pharmacological behaviour (competitive mGluR1a antagonist, KB = 300 µM) [2]. The biological activity of the (1S,2S,3R,4R) isomer has not yet been reported in comparator form, but its fixed stereochemistry provides a structurally defined tool that racemic mixtures or alternative diastereomers cannot replicate.

conformational constraint aspartate analogue chiral synthesis

Class‑Level Differentiation at Glutamate Transporters

Conformationally constrained norbornane‑type aspartate analogues have been shown to inhibit the glial glutamate transporter EAAT2 (GLT‑1). In a virtual screening and synthesis campaign, a diverse set of ABHD derivatives were evaluated; the most potent compound identified was (1R*,2R*,3S*,4R*,6R*)-2-amino-6-phenethyl-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid (IC50 = 1.4 µM against GLT‑1, no inhibition of EAAC1) . The (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold served as the starting point for enumeration and synthesis of the focused library, and its unsubstituted core is a key reference for interpreting the SAR of the 6‑phenethyl substitution that drove potency and selectivity [1].

EAAT2/GLT-1 aspartate analogue transporter inhibitor

ABHD Isomer Pharmacological Diversity at mGluR1 and mGluR2

The ABHD family was originally characterised on group‑I (mGluR1) and group‑II (mGluR2) metabotropic glutamate receptors. Racemic ABHD‑I was found to be a competitive antagonist at mGluR1a (KB = 300 µM, no agonist activity at 1 mM) [1]. In contrast, the racemic mixture corresponding to the 2,3‑dicarboxylic acid regioisomer (ABHD‑III sub‑family) showed weak partial agonist activity at mGluR2 and very low potency at mGluR1 [2]. The (1S,2S,3R,4R) enantiomer is the chiral, non‑racemic form of one ABHD‑III stereoisomer; the published racemate data provide a lower‑bound reference but cannot substitute for the single enantiomer’s pharmacological fingerprint.

mGluR1 mGluR2 metabotropic glutamate receptor

Predicted Physicochemical Differentiation from Closely Related ABHD Isomers

Calculated physicochemical properties for (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid include a LogP of −2.1, a topological polar surface area (TPSA) of 101 Ų, three hydrogen‑bond donors, and five hydrogen‑bond acceptors [1]. The structurally closest commercial ABHD isomer, (±)-ABHD‑II (2-exo-amino-2-endo-7-anti-dicarboxylic acid), possesses the identical molecular formula (C9H13NO4, MW 199.21) but a different LogP and TPSA due to the altered spatial arrangement of polar groups . These differences influence aqueous solubility, passive membrane permeability, and chromatographic retention, which must be controlled when comparing biological data across analogues.

LogP polar surface area physicochemical properties

Best‑Fit Research and Industrial Application Scenarios for (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid


Conformational Probe for Aspartate‑Recognising Binding Sites

The fixed norbornane scaffold locks the α‑amino and two carboxylate groups into a single aspartate‑like geometry. This enables X‑ray crystallography, NMR, or molecular‑modelling studies of aspartate‑binding proteins (e.g., EAATs, aspartate racemases, or aspartate‑specific periplasmic binding proteins) where the ligand’s conformational space must be limited to a single low‑energy state [1].

Unsubstituted Core Control for Norbornane‑Type EAAT2 Inhibitor SAR

In the GDB‑based EAAT2 inhibitor programme, the (1S,2S,3R,4R) scaffold was the chemical starting point for enumerating 6‑substituted analogues [1]. Researchers extending this work require the pure, unsubstituted enantiomer as a negative‑control compound to quantify the affinity gain conferred by the 6‑phenethyl or other substituents, ensuring that observed transporter inhibition originates from the added pharmacophore rather than the core scaffold .

Chiral Resolution Standard for ABHD Diastereomeric and Enantiomeric Mixtures

The documented synthesis yields the (1S,2S,3R,4R) isomer with high diastereomeric purity (d.r. >98:2 for key intermediates) [1]. This makes the compound suitable as a chiral HPLC or capillary electrophoresis reference standard for resolving the four stereoisomeric components of racemic ABHD‑III mixtures, enabling laboratories to verify the enantiomeric purity of in‑house synthesised batches .

Negative Control for mGluR2 Agonist Screening Cascades

Racemic ABHD‑III exhibits weak partial agonist activity at mGluR2, but the individual enantiomers may diverge in efficacy and potency [1]. The (1S,2S,3R,4R) enantiomer can serve as a structurally matched, low‑intrinsic‑activity reference compound in mGluR2 functional assays (cAMP inhibition or [³⁵S]‑GTPγS binding), helping to differentiate true agonist responses from assay noise when screening novel mGluR2‑targeting chemical series .

Quote Request

Request a Quote for (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.